argipressin, Asu(1,6)-

Description

Overview of Endogenous Vasopressin Peptides and Their Physiological Roles

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nine-amino-acid peptide hormone crucial for maintaining homeostasis in mammals. drugbank.commdpi.com Synthesized in the hypothalamus and released from the posterior pituitary gland, vasopressin plays a primary role in regulating the body's water balance and blood pressure. drugbank.comoup.comwfsahq.org Its main functions include increasing water reabsorption in the kidneys' collecting ducts, which concentrates urine and reduces water loss. wfsahq.orgcvpharmacology.com This process is primarily mediated through the V2 receptors. oup.com

Beyond its antidiuretic effects, vasopressin is a potent vasoconstrictor, acting on V1 receptors in vascular smooth muscle to increase blood pressure. oup.comcvpharmacology.com This action is particularly important in states of shock or significant blood loss. ekja.org Vasopressin also functions as a neurotransmitter within the brain, influencing social behaviors, memory, and the stress response. drugbank.comoup.com Furthermore, it is involved in the regulation of adrenocorticotropic hormone (ACTH) release and plays a role in blood coagulation by promoting the release of Factor VIII and von Willebrand factor. wfsahq.orgekja.org

The diverse physiological effects of vasopressin are mediated by its interaction with at least three types of G-protein-coupled receptors: V1a, V1b (or V3), and V2. oup.comresearchgate.net The specific physiological response to vasopressin depends on the receptor subtype and its location in the body. oup.com

Rationale for the Development of Synthetic Vasopressin Analogs in Research

The multifaceted nature of endogenous vasopressin and its relatively short half-life in the bloodstream have prompted the development of synthetic analogs for research and therapeutic purposes. oup.comwikipedia.org A primary motivation for creating these analogs is to achieve greater receptor selectivity. wikipedia.orgnih.gov By modifying the peptide structure, researchers can design molecules that preferentially bind to a specific vasopressin receptor subtype (V1a, V1b, or V2). researchgate.netnih.gov This selectivity allows for the investigation of the specific physiological roles mediated by each receptor type without the confounding effects of activating others. wikipedia.org

Another key reason for synthesizing vasopressin analogs is to enhance their metabolic stability and duration of action. wikipedia.orgconsensus.app Modifications to the peptide backbone can make the analogs more resistant to degradation by enzymes, leading to a longer half-life and more sustained effects. consensus.app This is particularly advantageous for both experimental studies and potential clinical applications.

Furthermore, synthetic analogs are instrumental in structure-activity relationship (SAR) studies. tandfonline.comtandfonline.comnih.gov By systematically altering the amino acid sequence or chemical structure of vasopressin and observing the resulting changes in biological activity, scientists can identify the key structural features required for receptor binding and activation. tandfonline.comtandfonline.com This knowledge is invaluable for the rational design of new compounds with desired pharmacological profiles. nih.gov The creation of both agonists (which mimic the action of vasopressin) and antagonists (which block its action) has provided powerful tools for dissecting the complex signaling pathways of the vasopressin system. nih.gov

Specific Academic Significance of [Asu1,6,Arg8]-Vasopressin as a Research Modality

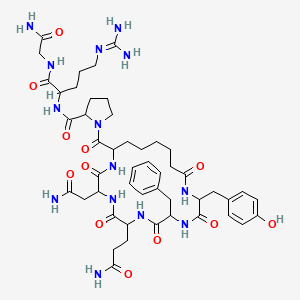

[Asu1,6,Arg8]-Vasopressin is a synthetic analog of arginine vasopressin that holds particular significance in scientific research due to its unique structural modifications and resulting biological activities. moleculardepot.com In this analog, the disulfide bridge between the cysteine residues at positions 1 and 6, which is characteristic of the native hormone, is replaced by a bond involving L-α-Aminosuberic acid (Asu). moleculardepot.comnih.gov This substitution creates a more stable cyclic structure while retaining the core peptide sequence responsible for biological activity. nih.govnih.gov

A key area of research where [Asu1,6,Arg8]-Vasopressin has been utilized is in the study of vasopressin receptor interactions and signaling pathways. medchemexpress.comtargetmol.com It has been shown to act as a vasopressin agonist, capable of potentiating cyclic AMP accumulation and the release of adrenocorticotropic hormone (ACTH) in response to corticotropin-releasing factor (CRF) in cultured rat anterior pituitary cells. medchemexpress.comtargetmol.commedchemexpress.com This makes it a valuable tool for investigating the mechanisms of pituitary hormone regulation.

Furthermore, the structural stability of the Asu-containing ring makes this analog a useful model for biophysical studies. For instance, fluorescence resonance energy transfer (FRET) studies have used [Asu1,6,Arg8]-Vasopressin and similar analogs to measure intramolecular distances and probe the conformational dynamics of the peptide in solution. nih.govnih.govresearchgate.net These studies provide insights into how the three-dimensional structure of vasopressin relates to its function. The synthesis of photoreactive derivatives of [Asu1,6,Arg8]-Vasopressin has also enabled the photoaffinity labeling of vasopressin receptors, helping to identify and characterize the receptor proteins. nih.gov

Research Findings on [Asu1,6,Arg8]-Vasopressin

| Research Area | Key Finding | Experimental Model | Reference |

| Pituitary Function | Potentiates CRF-induced cAMP accumulation and ACTH release. | Cultured rat anterior pituitary cells | medchemexpress.com, medchemexpress.com, targetmol.com |

| Biophysical Conformation | Used to study intramolecular distances via fluorescence resonance energy transfer (FRET). | In solution | nih.gov, nih.gov |

| Receptor Labeling | Photoreactive analogs used to identify vasopressin receptor components. | Bovine kidney plasma membranes | nih.gov |

| Structure-Activity Relationship | Substitution of the disulfide bridge with an Asu linkage provides a stable framework for studying other modifications. | Synthetic peptide chemistry | researchgate.net |

Properties

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H68N14O12/c49-37(64)20-19-31-42(69)61-35(25-38(50)65)45(72)59-32(47(74)62-22-8-13-36(62)46(73)58-30(12-7-21-54-48(52)53)41(68)55-26-39(51)66)11-5-2-6-14-40(67)56-33(24-28-15-17-29(63)18-16-28)43(70)60-34(44(71)57-31)23-27-9-3-1-4-10-27/h1,3-4,9-10,15-18,30-36,63H,2,5-8,11-14,19-26H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,67)(H,57,71)(H,58,73)(H,59,72)(H,60,70)(H,61,69)(H4,52,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZNNGJIIRKABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68N14O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1033.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24057-83-8, 40944-53-4 | |

| Record name | Argipressin, asu(1,6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Asu1,6, Arg8]-Vasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Derivatization of Asu1,6,arg8 Vasopressin

Peptide Synthesis Strategies for [Asu1,6,Arg8]-Vasopressin

The synthesis of [Asu1,6,Arg8]-Vasopressin and its analogs relies on established and evolving peptide chemistry techniques. Both solid-phase and solution-phase approaches have been instrumental in constructing the linear peptide backbone, while specialized methods are employed for the critical cyclization step.

Solid-Phase and Solution-Phase Synthetic Approaches

The primary method for synthesizing vasopressin analogs, including [Asu1,6,Arg8]-Vasopressin, is Solid-Phase Peptide Synthesis (SPPS) . mdpi.comacs.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. oup.com The use of SPPS, particularly with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, has been widely adopted for its efficiency and the ability to automate the process. mdpi.com For instance, the synthesis of various arginine-vasopressin (AVP) analogs has been successfully carried out using a benzhydrylamine hydrochloride resin. oup.com The tert-butyloxycarbonyl (Boc) group has also been utilized for the protection of α-amino groups, which is subsequently removed by treatment with HCl/AcOH. cas.cz Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with the addition of N-hydroxybenztriazole (HOBt) are commonly used to facilitate the formation of peptide bonds. cas.cz Following the assembly of the linear peptide, it is cleaved from the resin, often through ammonolysis. cas.cz

While SPPS is the dominant strategy, solution-phase synthesis has also been employed, particularly in the early synthesis of vasopressin analogs like dDAVP. nih.govmdpi.com This classical approach involves the coupling of amino acids or peptide fragments in a suitable solvent. Although more labor-intensive than SPPS, solution-phase methods can be advantageous for large-scale synthesis and for the preparation of certain complex or modified peptides. nih.govmdpi.com A combination of solid-phase and solution methods has also been reported for the synthesis of some AVP analogs. nih.govresearchgate.net

Cyclization Mechanisms and Disulfide Bond Formation in Analogs

A key structural feature of vasopressin and its analogs is the cyclic structure formed by a disulfide bridge between cysteine residues at positions 1 and 6. nih.govmdpi.com In [Asu1,6,Arg8]-Vasopressin, this disulfide bridge is replaced by a more stable monosulfide (thioether) or a CH2-CH2 bridge derived from aminosuberic acid (Asu). nih.govresearchgate.netresearchgate.net The formation of this cyclic structure is a critical step in the synthesis.

For analogs containing the native disulfide bond, cyclization is typically achieved by the oxidation of the two thiol groups of the cysteine residues. mdpi.com A common method involves the use of potassium ferricyanide (B76249) (K3Fe(CN)6) to facilitate the oxidative cyclization of the deprotected linear peptide in solution. cas.czcas.cz Another approach utilizes iodine in a methanolic solution to form the disulfide bridge. mdpi.comacs.org

In the case of [Asu1,6,Arg8]-Vasopressin and other carba-analogs, the cyclization involves the formation of a stable thioether or carbon-carbon bond. The introduction of a thioether bridge, for example, can be achieved using the nisin modification machinery in Lactococcus lactis, which provides a biosynthetic route to creating more stable vasopressin variants. frontiersin.org This biosynthetic approach involves fusing the vasopressin mutant to a nisin leader peptide, which then directs the formation of the thioether bridge. frontiersin.org The stability of the cyclized product can be influenced by the amino acid residues involved; for instance, using penicillamine (B1679230) (Pen) in place of cysteine can lead to a more stable cyclized product due to the bulkier dimethyl group at the C3 position. hku.hk

Rational Design and Synthesis of Functional Analogs

The rational design and synthesis of functional analogs of [Asu1,6,Arg8]-Vasopressin are driven by the need to understand its interaction with its receptors and to develop tools for pharmacological research. This involves the generation of photoaffinity labels, isotopic labeling for binding studies, and systematic modification of amino acid residues to probe structure-activity relationships.

Generation of Photoaffinity Labels and Reactive Probes

Photoaffinity labeling is a powerful technique used to identify and characterize receptor proteins. nih.gov This method involves the synthesis of a ligand that contains a photoreactive group. Upon binding to the receptor and subsequent exposure to UV light, the photoreactive group forms a covalent bond with the receptor, allowing for its identification and study. nih.govoup.com

Several photoreactive analogs of vasopressin have been synthesized for this purpose. nih.govacs.org For example, an analog of [Asu1,6,Arg8]-Vasopressin, specifically [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin, was synthesized and shown to be a potent photoaffinity label for hydroosmotic hormone receptors. nih.govmoleculardepot.com This analog retained high binding affinity and, upon photolysis, formed a covalent, active hormone-receptor complex. nih.gov Other photoreactive analogs have incorporated azido (B1232118) groups at various positions, such as in [Mpa1,Lys(N epsilon-4-azidobenzoyl)8]vasopressin, which was used to label V1 vasopressin receptors. nih.gov Fluorescent photoaffinity analogs, such as those containing a rhodamine label, have also been developed to allow for the localization of hormone-receptor complexes using fluorescence microscopy. oup.comnih.govoup.com

Isotopic Labeling for Receptor Binding and Distribution Studies

Isotopic labeling is a crucial tool for studying the binding of ligands to their receptors and for determining the distribution of these receptors in tissues. This involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the structure of the vasopressin analog.

Radiolabeled vasopressin antagonists, such as [³H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP ([³H]-SK&F 101926), have been developed and used to characterize V1 and V2 vasopressin receptors. nih.gov This particular antagonist was shown to bind with high affinity to both receptor subtypes. nih.gov Similarly, the radio-iodinated V1 receptor antagonist [d(CH2)5,Sar7]AVP has been used to study V1 receptors in the brain and kidney. nih.gov Competition binding experiments using these radiolabeled ligands and unlabeled vasopressin analogs allow for the determination of the binding affinities of different compounds for the vasopressin receptors. nih.govnih.gov These studies have provided valuable insights into the molecular mechanisms of vasopressin-receptor interactions. nih.gov

Modification of Amino Acid Residues for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies involve the systematic modification of the amino acid residues of a peptide to understand how each part of the molecule contributes to its biological activity. nih.govmdpi.com Numerous AVP analogs have been synthesized by changing one or more amino acids in the sequence or by modifying the side chains. nih.govmdpi.com

Modifications in the N-terminal part of the molecule, such as the substitution at position 2 with conformationally restricted amino acids, have been shown to impact pharmacological activities. acs.orgresearchgate.net For instance, introducing a bulky N-benzyl-L-alanine at position 3 resulted in inactive analogs. acs.org Conversely, substitutions at position 7 with residues like sarcosine (B1681465) or N-methylalanine have been explored in the design of vasopressin antagonists. cas.cz The introduction of a β-homoamino acid residue, which adds a methylene (B1212753) group to the peptide backbone, has also been investigated, with modifications in the ring part of the molecule generally having a greater impact on biological activity than those in the tripeptide tail. cas.cz These SAR studies are essential for the design of new analogs with improved potency and selectivity for specific vasopressin receptor subtypes. nih.govacs.org

Receptor Pharmacological Characterization of Asu1,6,arg8 Vasopressin

Vasopressin Receptor Subtype Selectivity and Binding Affinity

The pharmacological actions of vasopressin and its analogs are mediated by at least three G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2. medchemexpress.comnih.gov The V1a receptor is prominent in vascular smooth muscle, mediating vasoconstriction, while the V1b receptor is primarily found in the anterior pituitary, where it stimulates the release of adrenocorticotropic hormone (ACTH). medchemexpress.comnih.gov The V2 receptor is mainly located in the renal collecting ducts and is responsible for the antidiuretic effects of vasopressin. cvpharmacology.com

Interaction Profiles with V1a, V1b, V2, and V3 Receptor Subtypes

[Asu1,6,Arg8]-Vasopressin functions as a vasopressin agonist. chemsrc.comabmole.comacetherapeutics.com Its interaction profile shows a degree of selectivity that differs from native AVP. Studies on its hemodynamic effects indicate that the dicarba modification results in a markedly reduced vascular (pressor) activity compared to AVP and its monocarba analogs. nih.gov This suggests a significantly lower affinity or potency at V1a receptors, which mediate vasoconstriction. nih.govcvpharmacology.com

Conversely, its activity in pituitary cell models, where it potentiates ACTH release in the presence of corticotropin-releasing factor (CRF), points to an interaction with receptors in the pituitary, likely the V1b subtype. medchemexpress.comchemsrc.comacetherapeutics.com Furthermore, its ability to potentiate cyclic AMP (cAMP) accumulation is characteristic of V2 receptor-mediated signaling, although this effect has been primarily observed as a synergistic action with CRF rather than a direct, standalone effect in some models. medchemexpress.comchemsrc.com

Quantitative Analysis of Ligand-Receptor Binding Kinetics (in vitro)

While [Asu1,6,Arg8]-Vasopressin is established as a vasopressin agonist, specific quantitative binding affinity values (such as Kᵢ or KᏧ) are not extensively reported in publicly available scientific literature. The pharmacological characterization is therefore primarily derived from functional assays that measure the biological response to the ligand. The table below summarizes the functional activity profile based on available research.

| Receptor Subtype | Reported In Vitro Activity/Potency | Primary Source of Evidence |

|---|---|---|

| V1a | Much reduced vascular (pressor) potency | Hemodynamic studies in animal models nih.gov |

| V1b / Pituitary Receptors | Agonist; potentiates CRF-induced ACTH release | Studies in rat anterior pituitary cells chemsrc.comacetherapeutics.com |

| V2 | Agonist; potentiates CRF-induced cAMP accumulation | Studies in rat anterior pituitary cells medchemexpress.comchemsrc.com |

Agonist Efficacy and Receptor Activation Mechanisms

As a vasopressin agonist, [Asu1,6,Arg8]-Vasopressin activates downstream signaling pathways upon binding to its target receptors.

Potentiation of Cyclic AMP Accumulation in Cellular Models

A key characteristic of [Asu1,6,Arg8]-Vasopressin is its role in modulating the cyclic AMP (cAMP) signaling pathway. In cellular models, specifically cultured rat anterior pituitary cells, [Asu1,6,Arg8]-Vasopressin has been shown to be a potent vasopressin agonist that enhances the accumulation of cAMP and the release of ACTH when stimulated by corticotropin-releasing factor (CRF). medchemexpress.comchemsrc.comabmole.comacetherapeutics.com One study noted that a 100 nM concentration of the analog could double the stimulation of cAMP accumulation and ACTH release caused by CRF. chemsrc.com Notably, in the same study, [Asu1,6,Arg8]-Vasopressin alone did not affect cAMP levels, highlighting its role as a potentiating agent in this context. chemsrc.com

Receptor Coupling to G Protein-Dependent Signaling Pathways

The actions of [Asu1,6,Arg8]-Vasopressin are mediated through its binding to vasopressin receptors, which belong to the GPCR family. medchemexpress.com These receptors couple to different heterotrimeric G proteins to initiate intracellular signaling cascades:

V1a and V1b Receptors: These receptors typically couple to the Gαq family of G proteins. medchemexpress.com Activation of this pathway leads to the stimulation of phospholipase C-β, which in turn increases the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to a rise in intracellular calcium levels and activation of protein kinase C. medchemexpress.comcvpharmacology.com The ability of [Asu1,6,Arg8]-Vasopressin to potentiate ACTH release is consistent with the activation of this pathway via V1b receptors in the pituitary.

V2 Receptors: The V2 receptor subtype couples to the stimulatory G protein, Gs. medchemexpress.comcvpharmacology.com Activation of Gs stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. cvpharmacology.com The observed potentiation of cAMP accumulation by [Asu1,6,Arg8]-Vasopressin is indicative of its interaction with the Gs-protein signaling pathway, a hallmark of V2 receptor activation. medchemexpress.comchemsrc.com

Comparative Receptor Pharmacology of [Asu1,6,Arg8]-Vasopressin with Other Synthetic and Endogenous Peptides

The pharmacological properties of [Asu1,6,Arg8]-Vasopressin are best understood when compared to the endogenous hormone Arginine Vasopressin (AVP) and other synthetic analogs. The primary structural difference—the dicarba bridge in place of the disulfide bridge—confers a distinct profile of activity. mdpi.comnih.gov

Compared to AVP, which is a potent agonist at V1a, V1b, and V2 receptors, [Asu1,6,Arg8]-Vasopressin displays a functional dissociation. abmole.com It retains potent activity related to V1b and V2 receptor functions (ACTH release and antidiuresis) but has significantly diminished V1a-mediated pressor activity. nih.gov The dicarba modification also contributes to a prolonged duration of action compared to AVP. nih.gov

This profile distinguishes it from other synthetic analogs like Terlipressin, a prodrug with a higher affinity for V1 receptors, and Desmopressin, a highly selective V2 receptor agonist known for its potent antidiuretic effects and very weak pressor activity. cvpharmacology.comscience.gov

| Peptide | Key Structural Feature | Primary Receptor Activity Profile | Notable Pharmacological Effect |

|---|---|---|---|

| [Asu1,6,Arg8]-Vasopressin | Dicarba (-CH2-CH2-) bridge nih.gov | Agonist at V1b/V2-like receptors; low potency at V1a nih.govchemsrc.com | Prolonged duration of action with reduced pressor effects nih.gov |

| Arginine Vasopressin (AVP) (Endogenous) | Disulfide (-S-S-) bridge mdpi.com | Potent agonist at V1a, V1b, and V2 receptors abmole.com | Potent pressor and antidiuretic activities cvpharmacology.com |

| Desmopressin | Deamination at position 1; D-Arginine at position 8 | Highly selective V2 receptor agonist | Strong, prolonged antidiuretic activity with minimal pressor effect |

| Terlipressin | Prodrug of Lysine-Vasopressin | Higher affinity for V1 receptors than V2 receptors cvpharmacology.comscience.gov | Primarily used as a vasoconstrictor cvpharmacology.com |

Cellular and Molecular Mechanisms of Action

Modulation of Anterior Pituitary Function

[Asu1,6,Arg8]-Vasopressin is recognized as a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily by influencing the secretion of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary. nih.gov

Studies utilizing rat anterior pituitary cells in culture have demonstrated that [Asu1,6,Arg8]-Vasopressin significantly enhances the secretagogue activity of Corticotropin-Releasing Factor (CRF). While the analog on its own has a minimal effect on ACTH release, it causes a marked, approximately two-fold, increase in ACTH secretion when administered in conjunction with CRF. medchemexpress.com This synergistic relationship suggests that [Asu1,6,Arg8]-Vasopressin plays a crucial role in amplifying the primary signal for ACTH release initiated by CRF, indicating a complex interplay between these neuropeptides in the regulation of the stress response. medchemexpress.com

Table 1: Effect of [Asu1,6,Arg8]-Vasopressin on CRF-Induced ACTH Release in Rat Anterior Pituitary Cells

| Treatment | Fold Increase in ACTH Release (relative to control) |

| CRF (alone) | ~4.5 |

| [Asu1,6,Arg8]-Vasopressin (100 nM) + CRF | ~9.0 |

Data derived from Giguere et al., 1982. medchemexpress.com

The potentiation of CRF-induced ACTH secretion by [Asu1,6,Arg8]-Vasopressin is closely linked to the intracellular signaling pathways activated by CRF. The primary mechanism identified involves the cyclic adenosine (B11128) monophosphate (cAMP) pathway. medchemexpress.com The binding of CRF to its receptor on pituitary cells stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. medchemexpress.com [Asu1,6,Arg8]-Vasopressin, while having no direct effect on basal cAMP levels, significantly amplifies the CRF-induced accumulation of cAMP. medchemexpress.com This suggests that the synergistic effect on ACTH release is mediated through a parallel enhancement of the cAMP signaling cascade. medchemexpress.com

Downstream Signaling Pathways Activated by [Asu1,6,Arg8]-Vasopressin

The interaction of [Asu1,6,Arg8]-Vasopressin with its receptors initiates specific downstream signaling pathways that translate the extracellular signal into a cellular response.

In the context of anterior pituitary function, a key downstream effect of [Asu1,6,Arg8]-Vasopressin is its ability to modulate the activity of adenylate cyclase, albeit indirectly. Research has shown that this vasopressin analog potentiates the cyclic AMP accumulation induced by CRF. medchemexpress.com In cultured rat anterior pituitary cells, while [Asu1,6,Arg8]-Vasopressin alone does not alter cAMP levels, it causes a two-fold increase in CRF-induced cAMP accumulation across various concentrations and time intervals. medchemexpress.com This indicates that a primary signaling pathway influenced by this analog is the potentiation of G-protein coupled receptor-mediated activation of adenylate cyclase in response to CRF. medchemexpress.commedchemexpress.com

Table 2: Effect of [Asu1,6,Arg8]-Vasopressin on CRF-Induced Cyclic AMP Accumulation

| Treatment | Fold Increase in cAMP Accumulation (relative to basal) |

| CRF (alone) | ~4.5 |

| [Asu1,6,Arg8]-Vasopressin (100 nM) + CRF | ~9.0 |

Data derived from Giguere et al., 1982. medchemexpress.com

While the role of [Asu1,6,Arg8]-Vasopressin in modulating the cAMP pathway in the anterior pituitary is established, its effects on other significant signaling pathways, such as phosphoinositide hydrolysis and intracellular calcium mobilization, are less directly characterized for this specific analog.

The parent molecule, Arginine Vasopressin (AVP), is known to act through different receptor subtypes. V1 receptors are typically coupled to the phosphoinositide signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com This, in turn, triggers the release of calcium from intracellular stores and activates protein kinase C. drugbank.com V2 receptors, on the other hand, are primarily linked to the activation of adenylate cyclase. cvpharmacology.com

Studies on the related analog, [Asu1,6]-oxytocin, have shown that it can induce a concentration-dependent increase in intracellular calcium concentration ([Ca2+]i) in human uterine smooth muscle cells. nih.gov However, direct experimental evidence detailing whether [Asu1,6,Arg8]-Vasopressin activates the phosphoinositide hydrolysis pathway and induces intracellular calcium mobilization in its target cells remains to be explicitly demonstrated in the reviewed scientific literature. Further investigation is required to fully elucidate the complete spectrum of intracellular signaling pathways modulated by this specific vasopressin analog.

Preclinical Functional Characterization in Experimental Models

In Vitro Cellular System Studies

Analysis of Cellular Responses in Primary Cultures (e.g., rat anterior pituitary cells)

Studies utilizing primary cultures of rat anterior pituitary cells have been instrumental in elucidating the direct cellular actions of [Asu1,6,Arg8]-VASOPRESSIN. In this model system, the compound was shown to rapidly stimulate the turnover of membrane phospholipids, a key step in cellular signaling.

Research demonstrated that [Asu1,6,Arg8]-VASOPRESSIN significantly increased the incorporation of ³²Pi into phosphatidic acid (PA) within 15 seconds of application, with a subsequent increase in phosphatidylinositol (PI) labeling becoming significant after 4 minutes nih.gov. The dose-response relationship for these effects was established, with ED50 values determined for both PA and PI labeling nih.gov. These findings suggest that the stimulation of PI metabolism is one of the early events involved in the cellular response to [Asu1,6,Arg8]-VASOPRESSIN in corticotrophs, which is linked to the stimulation of Adrenocorticotropic Hormone (ACTH) release nih.gov.

| Parameter | Observation |

|---|---|

| Phosphatidic Acid (PA) Labeling | 1.5-fold increase within 15 seconds |

| Phosphatidylinositol (PI) Labeling | Significant increase after 4 minutes |

| ED50 for PA Labeling | 76 nM |

| ED50 for PI Labeling | 62 nM |

Investigation of Receptor-Mediated Effects in Immortalized Cell Lines

The specific interactions of [Asu1,6,Arg8]-VASOPRESSIN with its receptors and the subsequent downstream effects have been characterized using various immortalized cell lines. As a selective agonist for the vasopressin V2 receptor, its effects are primarily studied in cell lines expressing this receptor subtype nih.govnih.gov.

In V2 receptor-expressing human breast carcinoma cell lines, such as MCF-7 and Skbr3, [Asu1,6,Arg8]-VASOPRESSIN demonstrated modest but significant antiproliferative effects nih.gov. This cytostatic action was shown to be mediated through V2 receptor signaling, involving the activation of adenylate cyclase and a subsequent rise in intracellular cyclic AMP (cAMP) nih.gov. Further studies with an analogue, [V4Q5]dDAVP, on the MDA-MB-231 human breast cancer cell line confirmed these findings, showing reduced cell proliferation, cell cycle arrest in the G0/G1 phase, and impaired cell migration and chemotaxis iucc.ac.il.

| Cell Line | Observed Effect | Mediating Receptor | Signaling Pathway Involvement |

|---|---|---|---|

| MCF-7, Skbr3 nih.gov | Antiproliferative / Cytostatic | V2 Receptor | Adenylate cyclase activation, cAMP elevation |

| MDA-MB-231 iucc.ac.il | Reduced proliferation, G0/G1 arrest, impaired migration | V2 Receptor | Not specified |

In Vivo Animal Model Investigations for Mechanistic Insight

Neuroendocrine Regulatory Effects in Rodent Models

In vivo studies in rodent models have revealed that [Asu1,6,Arg8]-VASOPRESSIN can exert stimulatory effects within the central nervous system (CNS). Following both intracerebroventricular and subcutaneous administration in rats, the compound was found to significantly increase locomotor activity nih.gov. This behavioral change was associated with indications of increased dopamine (B1211576) turnover in the brain, suggesting a direct modulatory role on central neuroendocrine pathways nih.gov.

Furthermore, research using related vasopressin peptides has shed light on its role in complex behaviors. In rats, administration of the related compound desglycinamide[Arg8]vasopressin (DGAVP) after an initial encounter with a juvenile rat was shown to facilitate social recognition, extending the memory of the juvenile from under 60 minutes to 120 minutes nih.gov. This suggests that vasopressin analogues can modulate higher-order neuroendocrine functions such as social memory nih.gov.

Renal Physiological Responses in Vertebrate Models (e.g., antidiuresis, glomerular filtration rate modulation)

The most well-characterized in vivo effect of [Asu1,6,Arg8]-VASOPRESSIN is its potent antidiuretic action, mediated by V2 receptors in the kidney collecting ducts nih.gov. In conscious dogs, administration of the compound induced marked antidiuresis nih.gov. Chronic infusion in this model led to a positive cumulative water balance, which was associated with subsequent increases in both the glomerular filtration rate (GFR) and effective renal plasma flow nih.gov.

Studies in mouse models have further explored the compound's renal effects under pathological conditions. In a model of heat stress nephropathy, administration of [Asu1,6,Arg8]-VASOPRESSIN was found to induce albuminuria and exacerbate glomerular and tubulointerstitial injury nih.gov. These findings highlight the compound's profound influence on renal water handling and its potential to modulate kidney function and structure.

| Animal Model | Physiological Response | Reference |

|---|---|---|

| Dog | Marked antidiuresis | nih.gov |

| Dog (Chronic Infusion) | Increased Glomerular Filtration Rate (GFR) | nih.gov |

| Dog (Chronic Infusion) | Increased Effective Renal Plasma Flow | nih.gov |

| Mouse (Heat Stress Model) | Induced albuminuria and exacerbated renal injury | nih.gov |

Cardiovascular System Modulation in Preclinical Species

While [Asu1,6,Arg8]-VASOPRESSIN is known for its selectivity for the V2 receptor and reduced pressor activity compared to native vasopressin, preclinical studies show that it is not devoid of cardiovascular effects. In vitro experiments using isolated thoracic aorta and pulmonary artery from both rats and rabbits demonstrated that the compound is a potent vasodilator nih.gov. This vasorelaxation was found to be more significant when the vascular endothelium was intact, indicating an endothelium-dependent mechanism nih.gov.

In vivo investigations in dogs have shown that chronic infusion can lead to a moderate but significant increase in mean arterial pressure nih.gov. This hypertensive effect is thought to be a secondary consequence of the compound's potent hydrosmotic (water-retaining) effects rather than direct, potent vasoconstriction nih.gov.

Detailed Structure-Activity Relationship (SAR) Studies

A key structural feature of [Asu1,6,Arg8]-VASOPRESSIN is the replacement of the Cysteine disulfide bridge found in native vasopressin with a more stable aminosuberic acid (Asu) bridge between positions 1 and 6. This "dicarba" modification enhances the peptide's stability and introduces conformational constraints. Studies on analogs with this ring substitution have shown that while it can lead to high binding affinity, it may also decrease the capacity to displace native vasopressin from its receptors, indicating that modifications to the cyclic portion of the molecule can significantly alter binding characteristics. nih.gov

The amino acid at position 8 is a critical determinant of receptor selectivity and activity. In [Asu1,6,Arg8]-VASOPRESSIN, the presence of Arginine is crucial for potent antidiuretic effects mediated by the V2 receptor. Substituting Arginine with Lysine, as seen in Lypressin, results in a peptide with altered biological activity, underscoring the importance of the specific side chain at this position for receptor interaction. mdpi.com

Modifications at other positions also significantly influence activity. The Tyrosine at position 2 is considered important for initiating the pressor response (V1a-mediated). mdpi.com Meanwhile, alterations to the Phenylalanine at position 3 can modulate receptor binding and functional activity. For instance, introducing a p-azidophenylalanine at position 3 results in a photoreactive analog that retains high binding affinity for the vasopressin receptor and can form a covalently bound, active hormone-receptor complex upon photolysis. nih.gov This demonstrates that the aromatic residue at position 3 is vital for receptor interaction.

The table below summarizes the impact of selected structural modifications on the activity of vasopressin analogs.

| Modification | Key Finding | Impact on Activity |

| [Asu1,6] Substitution (Dicarba Bridge) | Alters the cyclic structure of the peptide. nih.gov | Can decrease displacement capacity at receptors compared to native vasopressin. nih.gov |

| Position 3 (e.g., Phe -> p-azido-Phe) | Allows for covalent binding to the receptor upon photoactivation. nih.gov | The analog retains high binding affinity and biological activity. nih.gov |

| Position 8 (e.g., Arg -> Lys) | Changes the basic side chain in the acyclic tail. mdpi.com | Significantly alters the profile of biological activity. mdpi.com |

The three-dimensional shape, or conformation, of [Asu1,6,Arg8]-VASOPRESSIN and its analogs is intrinsically linked to their biological activity. The peptide's structure is not static; it exists as a mixture of conformations in solution. researchgate.net This dynamic nature is crucial for its ability to recognize and bind to different receptor subtypes.

The structure of vasopressin analogs can be broadly divided into two domains: a relatively rigid 20-membered cyclic part and a more flexible three-residue C-terminal tail. researchgate.net The conformation of the cyclic portion, stabilized by the Asu bridge and internal hydrogen bonds, is essential for initial receptor recognition. Computational studies have shown that the lowest-energy conformations of various analogs often share a common geometry, featuring beta-turns within the cyclic moiety. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are powerful tools used to investigate these conformations. nih.gov Such studies have revealed that the flexible C-terminal tail plays a significant role in modulating binding affinity and receptor selectivity. researchgate.net The conformation of this tail can influence how the peptide settles into the receptor's binding pocket. For example, solvent-exposed and more flexible tail conformations have been shown to bind to the V1a receptor with enhanced affinity compared to more compact structures. researchgate.net

Furthermore, research on vasopressin antagonists suggests that the entire tripeptide tail can be replaced by simpler chemical structures, like an (aminoalkyl)guanidine, without losing antagonist activity. nih.gov This indicates that for antagonism, the primary requirement is a basic functional group extended at an optimal distance from the cyclic core, rather than a specific peptide sequence. nih.gov This highlights the critical interplay between the conformational properties of both the cyclic core and the acyclic tail in determining the ultimate biological effect of vasopressin analogs.

Advanced Research Applications and Methodologies

Utilization as a Molecular Probe for Receptor-Ligand Interaction Mapping

The study of receptor-ligand interactions is fundamental to understanding hormone action. Analogues like [Asu1,6,Arg8]-VASOPRESSIN are pivotal in these investigations, particularly through techniques such as photoaffinity labeling and chemical cross-linking, which help to identify and characterize receptor binding sites.

A key example of this application involves a derivative of [Asu1,6,Arg8]-VASOPRESSIN, namely [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin. This compound has been developed as a photoaffinity label for hydroosmotic hormone receptors. oup.com Photoaffinity labels are molecules that are chemically inert until activated by light. Upon photoactivation, the azido (B1232118) group in the modified vasopressin analogue forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues within the receptor's binding pocket. This irreversible binding allows for the identification and isolation of the receptor protein or its specific ligand-binding domains. Researchers have used this specific probe to irreversibly stimulate hydroosmotic water flow in toad bladder models, demonstrating its utility in permanently labeling and activating the receptor for detailed study. oup.com

General methodologies for identifying vasopressin receptors also employ other vasopressin analogues, such as [8-lysine]vasopressin (LVP), in conjunction with chemical cross-linking agents. epa.gov These studies provide a framework for how [Asu1,6,Arg8]-VASOPRESSIN could be similarly used. In these experiments, the radiolabeled peptide is first allowed to bind to its receptor in membrane preparations. Subsequently, a cross-linking agent is added to form a stable, covalent bond between the ligand and the receptor. The resulting complex can then be analyzed, often using gel electrophoresis, to determine the molecular weight of the receptor protein. epa.gov

Table 1: Methodologies for Vasopressin Receptor-Ligand Interaction Mapping

| Methodology | Principle | Example Probe/Analogue | Key Findings | Reference |

|---|---|---|---|---|

| Photoaffinity Labeling | A light-activated probe forms a covalent bond with the receptor at the binding site. | [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin | Irreversible labeling and stimulation of hydroosmotic hormone receptors. oup.com | oup.com |

| Chemical Cross-Linking | A chemical agent is used to covalently link the bound ligand to its receptor. | [8-lysine]vasopressin (LVP) | Identification of a V1 vasopressin receptor protein with a molecular mass of approximately 60,000 Da in liver membranes. epa.gov | epa.gov |

| Ligand Affinity Blotting | Membrane proteins are separated by electrophoresis, transferred to a membrane, and then probed with a labeled ligand. | [8-lysine]vasopressin (LVP) | Revealed a protein band of approximately 58,000 Da, corresponding to the V1 receptor. epa.gov | epa.gov |

Application in Cell Biology and Signal Transduction Pathway Elucidation

[Asu1,6,Arg8]-VASOPRESSIN and related analogues are critical for dissecting the complex signal transduction pathways activated by vasopressin binding to its receptors. Vasopressin receptors are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. nih.gov

The V2 receptor, for instance, primarily couples to the Gs alpha subunit (Gsα), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the aquaporin-2 (AQP2) water channel. nih.gov This phosphorylation event is crucial for the translocation of AQP2-containing vesicles to the apical membrane of kidney collecting duct cells, thereby increasing water reabsorption. nih.gov By using stable analogues like [Asu1,6,Arg8]-VASOPRESSIN, researchers can reliably stimulate this pathway to study its kinetics and regulation in detail.

Advanced methodologies, such as the chimeric receptor approach, have been employed to investigate the signaling properties of vasopressin-related receptors. bioengineer.org In one study, a chimeric receptor was created by combining the ligand-binding domain of the vasopressin V1a receptor with the intracellular loops and C-terminus of a related orphan receptor. bioengineer.org Upon stimulation with arginine vasopressin, this engineered receptor was shown to couple to both Gq and Gs pathways, leading to calcium mobilization and an increase in adenylate cyclase activity, respectively. bioengineer.org This approach allows for the deconvolution of signaling pathways for receptors whose natural ligands are unknown or difficult to work with. bioengineer.org

Development and Validation of Bioanalytical Tools for Peptide Detection (e.g., Immunoassays, Chromatography)

The accurate quantification of vasopressin and its analogues in biological samples is essential for research. The development of robust bioanalytical tools, including immunoassays and chromatographic methods, has been a significant area of focus.

Immunoassays: Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for detecting vasopressin. These techniques are based on the principle of competitive binding, where the peptide in a sample competes with a labeled standard for a limited number of antibody binding sites.

Radioimmunoassay (RIA): Early methods for vasopressin quantification relied on RIA, which can measure concentrations as low as 0.5 pg/ml in plasma. nih.govnih.gov These assays often require a preliminary extraction step, for example, using acetone (B3395972) precipitation, to remove interfering plasma proteins. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): More modern ELISA kits are designed to quantitatively measure Arginine Vasopressin (AVP) in various samples, including serum, plasma, and tissue culture media. nih.govnih.gov In a typical competitive ELISA, a microtiter plate is coated with antibodies. The sample is added along with an enzyme-conjugated form of vasopressin (the tracer). The amount of tracer that binds to the antibody is inversely proportional to the concentration of vasopressin in the sample. nih.govnih.gov

Chromatography: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer high precision and selectivity for the analysis of vasopressin and its synthetic analogues. pnas.org

Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic method used. Optimized C18 reversed-phase systems with gradient elution are frequently employed for quality control of vasopressin analogues. pnas.org Isocratic RP-HPLC methods have also been developed using UV detection, achieving detection limits in the nanogram-per-milliliter range. tandfonline.com

Table 2: Comparison of Bioanalytical Tools for Vasopressin Detection

| Technique | Principle | Typical Sample Types | Lower Limit of Quantification (LLOQ) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding with a radiolabeled tracer. | Plasma | ~0.4 - 0.5 pg/mL | High sensitivity. | Requires handling of radioactive materials; potential for interference from plasma proteins. nih.govahajournals.org | nih.govahajournals.org |

| ELISA | Competitive binding with an enzyme-linked tracer. | Serum, Plasma, Tissue Culture Media | Varies by kit; can be in the pg/mL to ng/mL range. | No radioactive materials; suitable for high-throughput screening. nih.govnih.gov | Can be less accurate than MS-based methods. ahajournals.org | nih.govnih.gov |

| HPLC-UV | Separation based on hydrophobicity, detection by UV absorbance. | Pharmaceutical preparations, Urine | ~50 ng/mL | High precision and selectivity; robust for quality control. pnas.orgtandfonline.com | Lower sensitivity compared to MS or immunoassays. tandfonline.com | pnas.orgtandfonline.com |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Plasma | ~0.2 pg/mL | "Gold standard" with highest sensitivity and specificity. ahajournals.org | Requires more complex instrumentation and expertise. | ahajournals.org |

Functional Genomics and Proteomics Approaches to Study Peptide-Mediated Effects

Functional genomics and proteomics provide a system-wide view of the cellular response to vasopressin analogues, moving beyond single-pathway analysis to a comprehensive understanding of peptide-mediated effects. These approaches have been instrumental in identifying novel signaling networks and downstream targets of vasopressin action.

Transcriptomics: Transcriptomic analyses identify changes in gene expression in response to vasopressin stimulation.

Serial Analysis of Gene Expression (SAGE): An early application of this approach in a mouse collecting duct cell line identified 48 vasopressin-induced transcripts (VITs) and 11 vasopressin-repressed transcripts (VRTs) after 4 hours of treatment. nih.gov These included transcription factors and receptor-modifying proteins, highlighting the role of vasopressin in initiating transcriptional programs. nih.gov

RNA-Seq: More recent deep sequencing methods like RNA-seq have provided a more detailed picture. In cultured mouse collecting duct cells, RNA-seq identified 33 transcripts that were significantly changed after 24 hours of treatment with a vasopressin analogue. ahajournals.org The analysis revealed that more genes were upregulated (26) than downregulated (7), including the water channel Aqp2 and several transcription factors (Elf3, Nfkbiz, Nr4a1, Myc) that form the core of a proposed vasopressin-activated transcriptional network. ahajournals.org

Proteomics and Phosphoproteomics: Proteomics focuses on large-scale protein analysis. In the context of vasopressin signaling, phosphoproteomics has been particularly powerful because protein phosphorylation is a key regulatory mechanism in this pathway. pnas.orgtandfonline.comnih.gov

Mass spectrometry-based quantitative phosphoproteomics has been used to map the signaling pathways activated by vasopressin V2-receptor agonists in kidney collecting duct cells. pnas.org One study, using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), quantified 2,884 phosphopeptides and found that while the majority did not change, hundreds of sites showed altered phosphorylation in response to a vasopressin analogue. pnas.org

Key findings from phosphoproteomic studies include:

Activation of Basophilic Kinases: A predominant increase in phosphorylation at sites recognized by basophilic kinases, which is consistent with the known activation of PKA and Ca2+/calmodulin-dependent kinases (CaMK). pnas.orgpnas.org

Inhibition of Proline-Directed Kinases: A decrease in phosphorylation at sites typically targeted by proline-directed kinases, such as mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK1/2. pnas.org

Identification of Novel Targets: These studies have exponentially increased the number of known vasopressin-regulated phosphoproteins, expanding the known signaling network far beyond the direct regulation of aquaporin-2. tandfonline.comtandfonline.com

Table 3: Summary of Functional Genomic and Proteomic Findings in Vasopressin Research

| Approach | Methodology | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Transcriptomics | SAGE | Mouse collecting duct cell line (mpkCCD) | Identified 48 induced and 11 repressed transcripts after 4h of vasopressin treatment. nih.gov | nih.gov |

| Transcriptomics | RNA-Seq & ChIP-Seq | Mouse collecting duct cell line (mpkCCD) | Identified a transcriptional network involving upregulation of Aqp2 and transcription factors like Elf3, Myc, and Nr4a1. ahajournals.org | ahajournals.org |

| Proteomics | Difference Gel Electrophoresis (DIGE) | Inner medullary collecting duct from rats | Identified 43 proteins regulated by long-term vasopressin infusion, including changes in nitric oxide synthase-2 and adenylyl cyclase VI. nih.gov | nih.gov |

| Phosphoproteomics | SILAC-based LC-MS/MS | Mouse collecting duct cell line (mpkCCD) | Quantified thousands of phosphopeptides; revealed activation of PKA and CaMK pathways and inhibition of MAPK pathways. pnas.org | pnas.org |

| Phosphoproteomics | LC-MS/MS | Native rat inner medullary collecting duct cells | Confirmed multi-site phosphorylation changes on AQP2 and identified numerous other regulated phosphoproteins involved in cellular processes. nih.gov | nih.gov |

Future Directions in Asu1,6,arg8 Vasopressin Research

Exploration of Novel Vasopressin Receptor Modulators and Their Pharmacological Profiles

The study of [Asu1,6,Arg8]-Vasopressin has been instrumental in characterizing the vasopressin receptor system and serves as a foundation for the exploration of new receptor modulators. As a known vasopressin agonist, its pharmacological profile provides a benchmark against which novel synthetic analogues can be compared. chemsrc.commedchemexpress.com

Research has established that [Asu1,6,Arg8]-Vasopressin potentiates the effects of corticotropin-releasing factor (CRF) in cultured rat anterior pituitary cells. chemsrc.com Specifically, it enhances both cyclic AMP (cAMP) accumulation and the release of adrenocorticotropic hormone (ACTH) when stimulated by CRF. chemsrc.commedchemexpress.com This synergistic action is crucial for understanding the complex interplay within the hypothalamic-pituitary-adrenal (HPA) axis, where both vasopressin and CRF are key regulators of the stress response. medchemexpress.comwikipedia.org The development of new modulators often involves assessing their ability to replicate or inhibit such specific downstream effects, using the activity of [Asu1,6,Arg8]-Vasopressin as a reference point.

The ongoing quest for receptor-specific analogues—compounds that selectively target V1a, V1b, or V2 receptors—relies on the foundational knowledge gained from studying broader agonists like [Asu1,6,Arg8]-Vasopressin. nih.govwikipedia.org By understanding its binding and signaling properties, researchers can systematically modify peptide structures to enhance affinity for one receptor subtype over others, leading to therapeutic agents with more targeted actions and fewer side effects. wikipedia.org

| Receptor System | Action | Key Research Finding |

|---|---|---|

| Vasopressin Receptors | Agonist | Potentiates CRF-induced cyclic AMP accumulation and ACTH release in rat anterior pituitary cells. chemsrc.commedchemexpress.com |

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Modulator | Demonstrates synergy with Corticotropin-Releasing Factor (CRF), highlighting its role in the integrated stress response. chemsrc.comnih.gov |

Advancements in Peptide Engineering for Highly Specific Research Probes

The stable backbone of [Asu1,6,Arg8]-Vasopressin makes it an ideal template for peptide engineering, leading to the creation of highly specific research probes for studying vasopressin receptors. nih.gov A significant advancement has been the development of photoaffinity labels and radiolabeled analogues, which are indispensable for receptor identification, characterization, and isolation. nih.govnih.gov

Researchers have successfully synthesized photoreactive versions of the compound by incorporating chemically reactive groups. nih.govnih.gov One such modification involves substituting an amino acid with p-azidophenylalanine. nih.gov This creates a molecule that binds to the vasopressin receptor with high affinity and, upon exposure to UV light, forms a permanent, covalent bond. nih.govnih.gov This technique of photoaffinity labeling has been crucial for identifying the specific proteins or protein subunits that constitute the receptor.

For instance, a tritium-labeled photoreactive analogue of [Asu1,6,Arg8]-Vasopressin was used to label vasopressin receptors in plasma membranes from bovine kidney inner medulla. nih.gov This experiment led to the preferential labeling of a polypeptide with an apparent molecular weight of 32,000 daltons, suggesting this protein is a key component of the vasopressin receptor complex. nih.gov Further engineering efforts have involved creating analogues with bromoacetyl groups or synthesizing tritium-labeled versions with high specific radioactivity, allowing for sensitive detection in binding assays. nih.gov

| Probe Modification | Label Type | Application | Reported Binding Affinity (KD) |

|---|---|---|---|

| [Asu1,6, Phe(p-N3)3]AVP | Photoreactive (p-azidophenylalanine) | Irreversible stimulation and study of hydroosmotic receptors. nih.gov | 8.5 x 10-9 M nih.gov |

| Tritium-labeled [Asu1,6, Phe(p-N3)3]AVP | Radioactive (Tritium) & Photoreactive | Photoaffinity labeling and identification of receptor components in renal membranes. nih.gov | 1.4 x 10-8 M nih.gov |

| Phe(pNH2)2 modification precursor | Chemical Precursor | Synthesis of various reactive analogues (azido, diazirinyl, bromoacetyl). nih.gov | High affinity similar to native vasopressin. nih.gov |

Contributions to Fundamental Understanding of Neuroendocrine and Renal Physiology

The use of [Asu1,6,Arg8]-Vasopressin as a research tool has significantly contributed to the fundamental understanding of both neuroendocrine and renal physiology. Its stability and defined agonist activity allow for precise and reproducible experimental results, helping to elucidate the physiological roles of vasopressin.

In neuroendocrinology, its ability to potentiate CRF-stimulated ACTH secretion has provided a model for investigating the molecular mechanisms of hormone synergy at the pituitary level. chemsrc.com It helps researchers dissect the signaling pathways (such as the cAMP system) that are modulated by vasopressin, contributing to our knowledge of how the central nervous system regulates peripheral endocrine glands, particularly during stress. chemsrc.commedchemexpress.com

In renal physiology, analogues like [Asu1,6,Arg8]-Vasopressin are critical for studying the hydroosmotic response—the process of water reabsorption in the kidneys. wikipedia.org The development of photoreactive probes from this compound has enabled the direct investigation of vasopressin receptors in kidney tissues. nih.govnih.gov Studies using these tools in models such as the toad bladder and bovine kidney medulla have helped characterize the hormonal receptors responsible for regulating water permeability. nih.gov This research is foundational to understanding how the body maintains fluid and electrolyte balance, a primary function of the vasopressin system. anaspec.commdpi.com

| Physiological System | Model System | Key Contribution / Finding |

|---|---|---|

| Neuroendocrine (HPA Axis) | Cultured Rat Anterior Pituitary Cells | Demonstrated the synergistic potentiation of CRF-induced ACTH and cAMP, elucidating mechanisms of hormonal integration. chemsrc.com |

| Renal (Water Homeostasis) | Bovine Kidney Inner Medulla Membranes | Used to create photoaffinity labels that identified a 32,000-dalton polypeptide as a component of the vasopressin receptor. nih.gov |

| Renal (Hydroosmotic Response) | Toad Bladder | Engineered analogues produced irreversible stimulation of water flow, providing a tool to study active hormone-receptor complexes. nih.gov |

Q & A

Q. What are the key structural and functional distinctions between [Asu1,6,Arg8]-Vasopressin and native arginine-vasopressin (AVP)?

[Asu1,6,Arg8]-Vasopressin is a synthetic analog of AVP with structural modifications: the 1,6-positions are substituted with a β-mercapto-β,β-cyclopentamethylenepropionic acid (Asu) residue, and the 8-position contains arginine. These changes enhance receptor selectivity and metabolic stability compared to native AVP . Functionally, it retains antidiuretic and vasoconstrictive properties but exhibits altered binding affinity for V1a, V1b, and V2 receptors, which can be quantified via competitive binding assays using radiolabeled ligands .

Q. What validated assays are recommended for quantifying [Asu1,6,Arg8]-Vasopressin in biological matrices?

- HPLC-UV/Vis : USP-compliant methods use a C18 column with a mobile phase of ammonium phosphate (pH 3.0) and acetonitrile (87:13 v/v), achieving retention times of 6–9 minutes. System suitability requires resolution ≥1.5 between adjacent peaks and ≤2.0% RSD for replicate injections .

- ELISA : Commercial kits (e.g., ARG83003) detect Arg8-vasopressin in human, rodent, and sheep samples with cross-reactivity validated against structural analogs .

Q. How should researchers address batch-to-batch variability in synthetic [Asu1,6,Arg8]-Vasopressin?

Characterize impurities (e.g., truncated peptides, oxidation products) via LC-MS and amino acid composition analysis. Pharmacopeial standards recommend ≤0.1 USP units/mL vasopressor activity in bioassays and ≤2.1% half-cystine content . Deuterium-labeled standards (e.g., Vasopressin D5) improve quantification accuracy in pharmacokinetic studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in [Asu1,6,Arg8]-Vasopressin’s reported vasopressor vs. antidiuretic efficacy across studies?

- Dose-Response Profiling : Use isolated vascular rings (V1a receptor-mediated vasoconstriction) and renal tubule models (V2 receptor-mediated aquaporin-2 activation) to establish tissue-specific EC50 values .

- Receptor Knockout Models : Compare hemodynamic and renal effects in V1a⁻/⁻ vs. V2⁻/⁻ mice to isolate receptor contributions .

- Meta-Analysis : Apply PRISMA guidelines to aggregate preclinical data, stratifying by species, administration route, and disease models (e.g., septic shock vs. diabetes insipidus) .

Q. How can researchers optimize in vivo studies to account for [Asu1,6,Arg8]-Vasopressin’s short plasma half-life?

- Stabilization : Add protease inhibitors (e.g., aprotinin) to blood collection tubes to prevent enzymatic degradation .

- Continuous Infusion : Use osmotic pumps for steady-state plasma concentrations, validated by serial HPLC measurements .

- Prodrug Design : Introduce ester moieties at labile sites (e.g., N-terminus) to enhance metabolic stability, as demonstrated in deuterated analogs .

Q. What mechanisms underlie the paradoxical vasodilation observed with high-dose [Asu1,6,Arg8]-Vasopressin in septic shock models?

- Nitric Oxide Synthase (NOS) Modulation : Measure NO metabolites (nitrite/nitrate) in plasma and tissue homogenates. High-dose AVP analogs may activate endothelial NOS via V1a receptor overstimulation, counteracting vasoconstriction .

- Receptor Desensitization : Perform radioligand binding assays on vascular smooth muscle cells after prolonged exposure to quantify V1a receptor downregulation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.